Bienvenue dans la boutique en ligne BenchChem!

Myoseverin

Muscle Regeneration Stem Cell Differentiation Microtubule Pharmacology

Myoseverin is a 2,6,9-trisubstituted purine that reversibly inhibits microtubule assembly, inducing myotube fission without the irreversible cytotoxicity of taxol, vinblastine, nocodazole, or colchicine. Cells resume proliferation and differentiation upon washout—critical for muscle regeneration, stem cell dedifferentiation, and angiogenesis recovery assays. It uniquely disrupts sarcomeric Z-bands, tropomyosin, and titin independently of microtubule inhibition, an activity nocodazole lacks. With a tubulin polymerization IC₅₀ of 7.0 μmol/L and HUVEC IC₅₀ of ~8 μM, all fully reversible upon removal, Myoseverin delivers calibrated, washout-reversible control for demanding experimental designs where generic substitution introduces confounding cytotoxicity and irreversibility.

Molecular Formula C24H28N6O2
Molecular Weight 432.5 g/mol
CAS No. 267402-71-1
Cat. No. B1677587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyoseverin
CAS267402-71-1
SynonymsMyoseverin
Molecular FormulaC24H28N6O2
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCC(C)N1C=NC2=C(N=C(N=C21)NCC3=CC=C(C=C3)OC)NCC4=CC=C(C=C4)OC
InChIInChI=1S/C24H28N6O2/c1-16(2)30-15-27-21-22(25-13-17-5-9-19(31-3)10-6-17)28-24(29-23(21)30)26-14-18-7-11-20(32-4)12-8-18/h5-12,15-16H,13-14H2,1-4H3,(H2,25,26,28,29)
InChIKeyIDCOTQWQVPRTNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Myoseverin (CAS 267402-71-1): A Purine-Based Reversible Microtubule Assembly Inhibitor with Distinct Functional Selectivity


Myoseverin is a 2,6,9-trisubstituted purine derivative (chemical name: 9-isopropyl-N2,N6-bis(4-methoxybenzyl)-9H-purine-2,6-diamine; molecular weight: 432.52 g/mol) that functions as a reversible microtubule assembly inhibitor through direct tubulin binding [1]. Originally identified from a combinatorial purine library in a morphological differentiation screen, Myoseverin induces the reversible fission of multinucleated myotubes into mononucleated fragments [2]. Unlike classical microtubule-targeting agents, Myoseverin exhibits selective reversibility in cellular systems and lacks the pronounced cytotoxicity characteristic of non-purine-based microtubule disruptors [3]. The compound also demonstrates anti-angiogenic activity via inhibition of endothelial cell function and endothelial progenitor cell differentiation, with a defined IC50 of approximately 8 μM in HUVEC proliferation assays [4].

Why Generic Microtubule Inhibitors Cannot Substitute for Myoseverin in Differentiation-Reversal and Regeneration Studies


Direct substitution of Myoseverin with conventional microtubule-targeting agents (e.g., taxol, vinblastine, nocodazole, or colchicine) introduces confounding variables that compromise experimental interpretation in myogenesis, angiogenesis, and cell fate research. While classical microtubule inhibitors produce irreversible cytotoxicity or persistent cell cycle arrest, Myoseverin's effects are selectively reversible upon compound removal, with cells resuming normal proliferation and retaining responsiveness to environmental differentiation cues [1]. This reversible profile is a structural consequence of the purine-based scaffold rather than potency alone: structurally related triazine derivatives (e.g., tubulyzine) and pyrazolo[4,3-d]pyrimidine analogs (e.g., E2GG) exhibit distinct tubulin polymerization IC50 values, microtubular network perturbation potency hierarchies, and divergent biological activities [2]. Even among closely related 2,6,9-trisubstituted purine congeners, substitution patterns at N2 and N6 positions critically determine myogenic differentiation inhibition capacity [3]. Generic substitution therefore introduces uncontrolled variability in reversibility, cytotoxicity profile, and pathway-specific gene expression modulation that Myoseverin uniquely combines.

Quantitative Differentiation Evidence: Myoseverin vs. Comparator Compounds


Selective Reversibility and Cytotoxicity Profile: Myoseverin vs. Taxol, Vinblastine, Nocodazole, and Colchicine

In a direct comparative study of myogenic differentiation reversal, Myoseverin demonstrated selectively reversible effects on terminally differentiated myotubes, inducing reversion to mononucleated cells that remained responsive to both growth and differentiation conditions, without observable cytotoxicity. In contrast, taxol, vinblastine, nocodazole, and colchicine produced cytotoxic effects and lacked this selective reversibility profile [1]. Myoseverin-treated cells showed resumed DNA synthesis and cell proliferation upon compound removal and transfer to fresh growth medium, confirming the reversible nature of the microtubule disruption [2].

Muscle Regeneration Stem Cell Differentiation Microtubule Pharmacology Reversible Inhibitor

Tubulin Polymerization Inhibition Potency: Myoseverin vs. Tubulyzine, E2GG, and Colchicine

In a standardized tubulin polymerization assay using isolated tubulin, Myoseverin inhibited microtubule assembly with an IC50 of 7.0 ± 0.8 μmol/L. Under identical experimental conditions, the IC50 values for comparator compounds were: tubulyzine 4.4 ± 0.9 μmol/L, E2GG 16 ± 2 μmol/L, and colchicine 2.0 ± 0.4 μmol/L [1]. The potency of these microtubule-interfering agents to perturb microtubular network integrity in intact cells, monitored by immunohistochemistry, increased in the rank order: tubulyzine < myoseverin < E2GG < colchicine .

Microtubule Assembly Tubulin Polymerization IC50 Comparison Biochemical Assay

Sarcomeric Organization Disruption Independent of Microtubule Inhibition: Myoseverin vs. Nocodazole

In hypertrophic cardiac myocytes, Myoseverin disrupted the assembly of mature myofibrils, causing striated Z-band disruptions and mislocalization of tropomyosin, titin, and myosin on mature sarcomeric filaments. Notably, despite comparable extent of microtubule destabilization between Myoseverin and nocodazole, nocodazole did not perturb sarcomeric filaments [1]. Furthermore, expression of constitutively active stathmin (a non-chemical molecular method of microtubule depolymerization) also failed to prevent sarcomere assembly, confirming that Myoseverin's effect on sarcomere organization is independent of its microtubule inhibition capacity [2]. Upon removal of Myoseverin, sarcomeres reformed even in the absence of an intact microtubule network [3].

Cardiac Myocytes Sarcomere Assembly Myofibrillogenesis Off-Target Effects

Antiproliferative Activity: Myoseverin vs. E2GG Analog in Cancer Cell Lines

The pyrazolo[4,3-d]pyrimidine analog of Myoseverin, designated E2GG, displayed higher antiproliferative activity compared to Myoseverin in several human cancer cell lines [1]. This comparative data establishes a baseline reference for selecting between parent compound and analog in oncology-focused studies. Notably, E2GG exhibited dual inhibitory activity toward both tubulin polymerization and cyclin-dependent kinases 1, 2, and 7, whereas Myoseverin's activity profile is more restricted to microtubule binding and does not include CDK inhibition [2]. Myoseverin itself demonstrated antiproliferative activity at micromolar concentrations, with a defined IC50 of approximately 8 μM in HUVEC proliferation assays [3].

Antiproliferative Activity Colorectal Cancer Structure-Activity Relationship Drug Discovery

Validated Application Scenarios for Myoseverin Based on Quantitative Evidence


Reversible Myotube Fission and Muscle Regeneration Studies

Myoseverin is the compound of choice for studies requiring transient microtubule disruption followed by assessment of cellular recovery and re-differentiation capacity. At 20 μM, Myoseverin directly binds tubulin and disrupts the microtubule cytoskeleton, resulting in myotube fission into mononucleated fragments . Critically, Myoseverin-treated myotubes promote DNA synthesis and resume cell proliferation upon compound removal and transfer to fresh growth medium [1]. This reversibility profile is not shared by taxol, vinblastine, nocodazole, or colchicine, which produce cytotoxic effects under comparable conditions [2]. Applications include: (i) muscle regeneration model systems, (ii) stem cell differentiation-reversal assays, and (iii) wound healing/tissue regeneration pathway activation studies. For these applications, Myoseverin offers a unique combination of reversible action, lack of cytotoxicity at active concentrations, and defined gene expression modulation affecting growth factor, immunomodulatory, and extracellular matrix-remodeling pathways [3].

Cardiac Sarcomere Assembly and Myofibrillogenesis Mechanistic Studies

Myoseverin should be selected over nocodazole and other classical microtubule inhibitors for investigations of sarcomeric organization and myofibril assembly. Myoseverin uniquely disrupts mature sarcomeric filaments (including striated Z-bands and localization of tropomyosin, titin, and myosin) in hypertrophic cardiac myocytes, whereas nocodazole—despite comparable microtubule destabilization—fails to perturb sarcomeric structures . This sarcomere-disrupting activity is independent of microtubule inhibition capacity, as demonstrated by stathmin expression controls [1]. Applications include: (i) dissecting the relationship between microtubule integrity and myofibrillogenesis, (ii) studying sarcomere assembly mechanisms in cardiac myocytes, and (iii) evaluating contractile apparatus reorganization. The compound's washout reversibility also enables dynamic studies of sarcomere reformation [2].

Reversible Anti-Angiogenesis and Endothelial Cell Function Assays

Myoseverin provides a reversible tool for angiogenesis inhibition studies, with defined IC50 values and established reversibility parameters. In HUVEC proliferation assays, Myoseverin inhibits growth in a dose-dependent manner with an IC50 of approximately 8 μM; when removed after 3 days of treatment, all cells pretreated at concentrations ranging from 2.5–80 μM resumed cell growth . Myoseverin also inhibits endothelial progenitor cell differentiation with an IC50 of approximately 9 μM [1]. This reversibility contrasts with irreversible anti-angiogenic agents that preclude washout recovery experiments. Applications include: (i) reversible anti-angiogenic screening models, (ii) endothelial cell function modulation studies, (iii) endothelial progenitor cell differentiation assays requiring transient inhibition, and (iv) dose-response optimization of angiogenic pathway interventions.

Comparative Microtubule Pharmacology and SAR Studies

Myoseverin serves as a well-characterized reference compound in the 2,6,9-trisubstituted purine chemical series, with established tubulin polymerization IC50 values (7.0 ± 0.8 μmol/L) against which novel analogs can be benchmarked . Its distinct potency ranking relative to tubulyzine (4.4 μmol/L), E2GG (16 μmol/L), and colchicine (2.0 μmol/L) under identical assay conditions provides a calibration reference for compound library screening [1]. Structure-activity relationship studies have mapped critical positions: N2 and N6 substituents are essential for inhibiting muscle differentiation [2], while 9-cycloalkyl derivatives and triazine analogs exhibit altered activity profiles [3]. Applications include: (i) benchmarking novel microtubule inhibitors, (ii) SAR studies of purine-based scaffolds, (iii) tubulin polymerization assay standardization, and (iv) development of next-generation differentiation-modulating agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Myoseverin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.